![molecular formula C19H14F2N6O B1139343 Bmn-673 8R,9S CAS No. 1207456-00-5](/img/structure/B1139343.png)
Bmn-673 8R,9S
Vue d'ensemble
Description
“Bmn-673 8R,9S”, also known as “(8R,9S)-Talazoparib”, is an enantiomer of Talazoparib . It is a potent PARP1 inhibitor, with an IC50 of 144 nM . It is used for research purposes .
Molecular Structure Analysis
“Bmn-673 8R,9S” has a molecular weight of 380.35 and a formula of C19H14F2N6O . The structure includes a 1-methyl-1H-1,2,4-triazol-5-yl group .Chemical Reactions Analysis
“Bmn-673 8R,9S” exhibits selective antitumor cytotoxicity and elicits DNA repair biomarkers at much lower concentrations than earlier generation PARP1/2 inhibitors . It does not inhibit other enzymes that have been tested .Physical And Chemical Properties Analysis
“Bmn-673 8R,9S” is a solid substance . It is soluble in DMSO with a solubility of ≥ 50 mg/mL .Applications De Recherche Scientifique
Oncology Research
BMN-673 8R,9S has shown significant promise in the field of oncology. It exhibits high potency in targeting tumor cells with BRCA1, BRCA2, or PTEN gene defects . Its ability to inhibit PARP enzymes makes it an effective agent in inducing cancer cell cytotoxicity and enhancing the efficacy of DNA-damaging agents like temozolomide . This has opened avenues for its use in combination therapies, potentially improving outcomes for patients with specific genetic cancer profiles.
Genetic Research
In genetic research, BMN-673 8R,9S’s role in inhibiting DNA repair mechanisms is crucial. It selectively binds to PARP and prevents PARP-mediated DNA repair, which is particularly useful in studying tumors with homologous recombination defects . This application is vital for understanding the progression of certain cancers at the genetic level and developing targeted therapies.
Pharmacology
From a pharmacological perspective, BMN-673 8R,9S’s high oral bioavailability and metabolic stability make it an excellent candidate for drug development . Its interactions with DNA repair pathways and the PI3K pathway provide insights into the drug’s mechanism of action and its potential use in treating various malignancies .
Molecular Biology
Biochemistry
In biochemistry, BMN-673 8R,9S is used to explore the biochemical pathways involving poly (ADP-ribose) polymerase (PARP) and its role in post-translational modifications . Understanding how BMN-673 8R,9S inhibits PARP can lead to discoveries about the regulation of DNA repair and cell death.
Medical Research
BMN-673 8R,9S’s applications in medical research are vast, particularly in developing new therapeutic strategies for cancer treatment . Its strong radiosensitizing properties are being explored to enhance the effectiveness of radiation therapy in various forms of cancer .
Mécanisme D'action
Target of Action
BMN-673 8R,9S, also known as Talazoparib, is primarily a PARP1 inhibitor . PARP1 (Poly (ADP-ribose) polymerase 1) is a nuclear enzyme involved in DNA repair, genomic stability, and programmed cell death .
Mode of Action
BMN-673 8R,9S selectively binds to PARP1 and inhibits its activity . This inhibition prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway . It exhibits selective antitumor cytotoxicity and elicits DNA repair biomarkers at much lower concentrations than earlier generation PARP1/2 inhibitors .
Biochemical Pathways
The inhibition of PARP1 by BMN-673 8R,9S affects the DNA repair pathway. When PARP1 is inhibited, single-strand DNA breaks cannot be repaired, leading to the formation of double-strand breaks. These breaks are usually repaired by the homologous recombination pathway, which requires the presence of BRCA1 and BRCA2 proteins . Therefore, cells deficient in BRCA1 or BRCA2 are particularly sensitive to PARP inhibitors .
Pharmacokinetics
BMN-673 8R,9S is orally bioavailable, with more than 40% absolute oral bioavailability in rats when dosed in CMC . This suggests that the compound can be effectively absorbed in the gastrointestinal tract and reach systemic circulation.
Result of Action
BMN-673 8R,9S has shown anti-tumor activity both in vitro and in vivo . It inhibits the proliferation of tumor cells and xenografts with defects in homologous recombination . The compound selectively targets tumor cells with BRCA1, BRCA2, or PTEN gene defects with 20- to more than 200-fold greater potency than existing PARP1/2 inhibitors in vitro .
Action Environment
The action of BMN-673 8R,9S can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the anti-tumor effects of BMN-673 8R,9S . Additionally, the status of the PI3K pathway and the expression levels of DNA repair proteins can predict the response to BMN-673 8R,9S .
Safety and Hazards
Orientations Futures
“Bmn-673 8R,9S” has shown remarkable antitumor activity in mice; xenografted tumors that carry defects in DNA repair due to BRCA mutations or PTEN deficiency were profoundly sensitive to oral “Bmn-673 8R,9S” treatment at well-tolerated doses . Synergistic antitumor effects were also found when “Bmn-673 8R,9S” was combined with temozolomide, SN38, or platinum drugs . This suggests potential future directions for the use of “Bmn-673 8R,9S” in cancer treatment.
Propriétés
IUPAC Name |
(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660726 | |
Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bmn-673 8R,9S | |
CAS RN |
1207456-00-5 | |
Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.